Morpholine, 4-(1-cyclohexen-1-yl)-
Overview
Description
The compound "Morpholine, 4-(1-cyclohexen-1-yl)-" is a chemical that belongs to the class of morpholines, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a cyclohexenyl group attached to the morpholine ring.
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines has been described as a highly efficient process catalyzed by palladium, which involves the direct coupling of aryl ethers with morpholines using hydrogen as a reducing agent . Another study reports the synthesis of a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is synthesized in nine steps with an overall yield of 36% . Additionally, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has been achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .
Molecular Structure Analysis
The molecular structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been elucidated using NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . The compound crystallizes in the monoclinic system with specific lattice parameters, indicating a well-defined molecular geometry.
Chemical Reactions Analysis
Morpholino derivatives exhibit varied nucleophilic behavior when reacting with different reagents. For instance, morpholinoenamines derived from cyclohexyl-, cyclohexen-1-yl-, and phenyl methyl ketone show different reactivities with diethyl azodicarboxylate (DAD), phenylisocyanate (PIC), mesyl chloride (MsCl), and β-nitrostyrene (βNS) . The reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions follows two pathways: aza-Diels–Alder reaction and unexpected decyanation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and molecular structure. For example, the presence of the cyclohexenyl group is likely to influence the lipophilicity and steric factors of the molecule, which can affect its reactivity and potential biological activity. The compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has shown remarkable anti-tuberculosis activity and superior antimicrobial activity , suggesting that the physical and chemical properties of these morpholine derivatives are conducive to biological activity.
Scientific Research Applications
Oxidation and Enamine Chemistry
4-(1-Cyclohexen-1-yl)-morpholine has been studied for its reactivity in oxidation processes with metal oxidants. Research by Corbani, Rindonek, and Scolastico (1973) revealed that treating this compound with lead tetraacetate produced various products like N-acetyl-morpholine and 2-morpholino-ketone. They also explored a mechanistic scheme involving intermediate products derived from the enamine double bond, providing insights into its potential applications in organic synthesis and chemical transformations Corbani, Rindonek, & Scolastico, 1973.
Synthesis and Stereochemistry
Katritzky et al. (1994) conducted a study involving the reaction of 4-(cyclohexen-1-yl)morpholine with 1-chlorobenzotriazole. They synthesized and confirmed via X-ray crystallography a compound, 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)-bicyclo[3.1.0]hexane. This research highlighted its potential in creating novel chemical structures and its utility in stereochemistry Katritzky et al., 1994.
Structural Analysis
In a study by Xiaoping Rao (2010), the title compound, N-Morpholino-Δ8-dihydroabietamide, was synthesized from Δ8-dihydroabietic acid. This research focused on analyzing the structural conformations of cyclohexene rings, highlighting the compound's relevance in studying molecular structures and conformations Rao, 2010.
Combustion Chemistry
Lucassen et al. (2009) investigated the combustion chemistry of morpholine in a low-pressure flame setting. This study is significant for understanding the combustion processes of compounds containing both oxygen and nitrogen, like morpholine. It contributes to the knowledge of pollutants emitted during the combustion of such compounds Lucassen et al., 2009.
Chemical Reactions Under Solvent-Free Conditions
The study by Kopchuk et al. (2017) revealed the reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions. This research is important for understanding the chemical behavior of the compound in different conditions and contributes to the field of green chemistry Kopchuk et al., 2017.
Safety And Hazards
“Morpholine, 4-(1-cyclohexen-1-yl)-” is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
4-(cyclohexen-1-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060967 | |
Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(1-cyclohexen-1-yl)- | |
CAS RN |
670-80-4 | |
Record name | 1-Morpholinocyclohexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Morpholinocyclohexene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |
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Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(cyclohex-1-en-1-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Morpholinocyclohexene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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